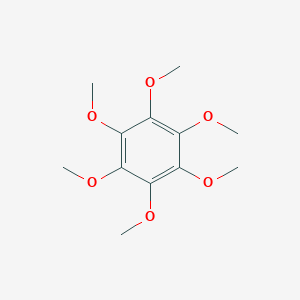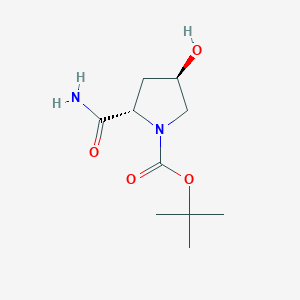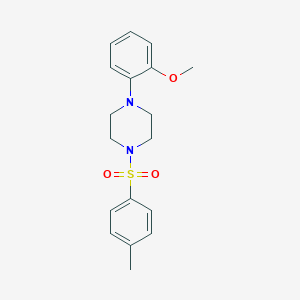
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine, also known as MTSET, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have a variety of effects on the biochemical and physiological processes of living organisms. In
Mécanisme D'action
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine acts by covalently modifying cysteine residues in proteins. This modification can alter the function of the protein, leading to changes in its activity or localization. The exact mechanism of action of 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine is not fully understood, but it is thought to involve the formation of a disulfide bond between the compound and the protein.
Effets Biochimiques Et Physiologiques
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has been shown to have a variety of biochemical and physiological effects, depending on the protein being modified. For example, it has been shown to inhibit the activity of ion channels, leading to changes in cellular excitability. It has also been shown to modify the function of transporters, leading to changes in neurotransmitter uptake and release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine in lab experiments is its high potency and specificity for cysteine residues. This allows researchers to selectively modify the function of specific proteins, without affecting other cellular processes. However, one limitation of using 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine. One area of interest is the development of new methods for synthesizing the compound, which could lead to more efficient and cost-effective production. Another area of interest is the identification of new proteins that can be modified by 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine, which could provide new insights into their roles in cellular processes. Additionally, the use of 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine in combination with other chemical compounds could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine can be synthesized using a variety of methods, including the reaction of p-toluenesulfonyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has been used in a wide range of scientific research applications, including the study of ion channels, enzymes, and membrane proteins. It has been shown to be a useful tool for modifying the function of these proteins, allowing researchers to investigate their roles in cellular processes. 1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine has also been used in the study of neurotransmitter transporters, where it has been shown to be a potent inhibitor of these proteins.
Propriétés
Numéro CAS |
83863-44-9 |
|---|---|
Nom du produit |
1-(2-Methoxyphenyl)-4-(p-tolylsulphonyl)piperazine |
Formule moléculaire |
C18H22N2O3S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H22N2O3S/c1-15-7-9-16(10-8-15)24(21,22)20-13-11-19(12-14-20)17-5-3-4-6-18(17)23-2/h3-10H,11-14H2,1-2H3 |
Clé InChI |
LGBHNNGNTSGBAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Autres numéros CAS |
83863-44-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
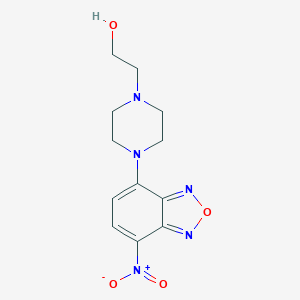
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
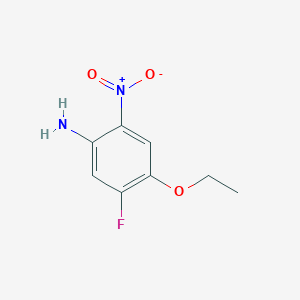
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
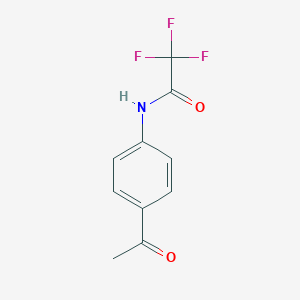
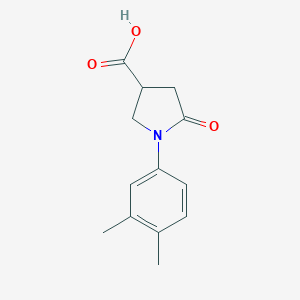
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)


